REACTION_CXSMILES
|
ClC1C=CC=C(C(OO)=[O:9])C=1.[CH3:12][S:13][C:14]1[N:26]=[CH:25][C:17]2=[CH:18][C:19]3[C:24]([N:16]2[N:15]=1)=[CH:23][CH:22]=[CH:21][CH:20]=3.C([O-])(O)=O.[Na+]>ClCCl.O>[CH3:12][S:13]([C:14]1[N:26]=[CH:25][C:17]2=[CH:18][C:19]3[C:24]([N:16]2[N:15]=1)=[CH:23][CH:22]=[CH:21][CH:20]=3)=[O:9] |f:2.3|
|
Name
|
|
Quantity
|
853 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=CC=C1)C(=O)OO
|
Name
|
|
Quantity
|
780 mg
|
Type
|
reactant
|
Smiles
|
CSC1=NN2C(=CC3=CC=CC=C23)C=N1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for 1 hour at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under vacuum
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)C1=NN2C(=CC3=CC=CC=C23)C=N1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 820 mg | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 98.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |